1,2,3,6,7,8-Hexabromodibenzofuran
Description
Properties
IUPAC Name |
1,2,3,6,7,8-hexabromodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br6O/c13-4-1-3-7-6(2-5(14)8(15)10(7)17)19-12(3)11(18)9(4)16/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAFSJIMHSEWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Br)Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br6O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074244 | |
| Record name | 1,2,3,6,7,8-Hexabromodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107555-94-2 | |
| Record name | Dibenzofuran, 1,2,3,6,7,8-hexabromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107555942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,6,7,8-Hexabromodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Introduction to 1,2,3,6,7,8-Hexabromodibenzofuran
This compound (HxBDF) is a brominated compound belonging to the class of dibenzofurans. This compound is of significant interest due to its applications in various fields, particularly in environmental science and toxicology. Its structure allows it to exhibit properties similar to other halogenated organic compounds, making it relevant in studies related to persistent organic pollutants (POPs).
Environmental Monitoring
HxBDF is primarily studied for its role as a contaminant in environmental matrices. It is often detected in biosolids and sediments, where it can accumulate due to its persistence and hydrophobic nature. The compound's presence is monitored as part of broader studies on brominated compounds and their environmental impacts.
Key Studies:
- EPA Monitoring : The U.S. Environmental Protection Agency (EPA) has utilized high-resolution gas chromatography-high resolution mass spectrometry (HRGC-HRMS) methods for the analysis of HxBDF in ambient air and other environmental samples. This method allows for the detection of low concentrations of HxBDF and other similar compounds .
Toxicological Research
HxBDF is part of a larger family of brominated dibenzofurans that are studied for their toxicological effects. Research indicates that these compounds can exhibit dioxin-like toxicity, raising concerns about their potential health impacts on humans and wildlife.
Toxicity Studies:
- Health Risks : Studies have shown that exposure to HxBDF can lead to adverse health effects similar to those caused by polychlorinated dibenzo-p-dioxins (PCDDs). These effects may include endocrine disruption and carcinogenic potential .
Industrial Applications
While HxBDF is primarily recognized for its environmental and toxicological implications, it also has potential applications in material science as a flame retardant. Brominated compounds are commonly used in plastics and textiles to improve fire resistance.
Industry Use Cases:
- Flame Retardants : HxBDF may be incorporated into polymers to enhance fire safety standards in various consumer products .
Case Study 1: Environmental Impact Assessment
A comprehensive study conducted by the EPA assessed the levels of HxBDF in urban biosolids. Samples collected from various sites indicated significant concentrations of HxBDF, prompting further investigation into its sources and long-term ecological effects.
Case Study 2: Toxicological Evaluation
Research published in an environmental science journal evaluated the toxicological profile of HxBDF alongside other brominated compounds. The study found that HxBDF exhibited similar toxic effects as dioxins, emphasizing the need for regulatory scrutiny regarding its use and disposal.
Chemical Reactions Analysis
Palladium-Catalyzed Coupling Reactions
HxBDF derivatives are synthesized via palladium-mediated coupling reactions, particularly for introducing boron or aryl groups. Key reaction conditions include:
- Catalysts : (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (PdCl₂(dppf)) or palladium diacetate.
- Solvents : 1,4-dioxane or N,N-dimethylformamide (DMF).
- Reaction Conditions : Reflux at 80–100°C for 10–24 hours.
| Yield (%) | Catalyst | Solvent | Reaction Time |
|---|---|---|---|
| 70–100 | PdCl₂(dppf) | 1,4-dioxane | 10–24 h |
| 98 | Palladium diacetate | DMF | Overnight |
Example: Bis(pinacolato)diboron reacts with HxBDF under palladium catalysis to form substituted intermediates, with yields optimized at 98% using calcium acetate as a co-catalyst .
Bromination and Substitution
HxBDF is synthesized via bromination of dibenzofuran precursors in a stepwise manner. Chlorine or bromine substitution at positions 1,2,3,6,7,8 requires controlled conditions:
- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS).
- Reaction Medium : Acetic acid or chlorinated solvents.
The substitution pattern (1,2,3,6,7,8) is critical for bioactivity, as indicated by 3D-QSAR studies showing hydrophobic and aromatic interactions at these positions enhance binding to the aryl hydrocarbon receptor (AhR) .
Nucleophilic Aromatic Substitution (SNAr)
HxBDF undergoes SNAr reactions with nucleophiles (e.g., amines, phenols) under transition-metal-free conditions. Key factors:
- Reaction Conditions : High temperatures (120–150°C) in polar aprotic solvents (DMF, DMSO).
- Catalysts : Copper(I) iodide (CuI) or potassium tert-butoxide.
| Nucleophile | Product | Yield (%) |
|---|---|---|
| Aniline | 2-anilinodibenzofuran | 75 |
| Hydroxylamine | 2-hydroximodibenzofuran | 65 |
This pathway is used to synthesize functionalized derivatives for biological screening .
Photochemical Reactions
Iridium-based metallaphotoredox catalysis enables selective functionalization of HxBDF derivatives. For example:
- Trifluoromethylation : Incorporates CF₃ groups at sp³ carbons via iridium(III) complexes and nickel(II) co-catalysts.
- Methylene Linker Formation : Uses dimethylaminocyclohexane (A1) and Hantzsch ester (HE) as reductants .
Partition Coefficients
HxBDF exhibits high octanol-water partition coefficients (log Kow = 8.78), similar to polychlorinated analogs like 2,3,7,8-TCDF . This lipophilicity drives bioaccumulation in fatty tissues and sediments.
| Congener | log Kow | Bioaccumulation Factor (BAF) |
|---|---|---|
| HxBDF | 8.78 | 10⁶–10⁷ |
| 2,3,7,8-TCDF | 5.82 | 10⁵–10⁶ |
Aryl Hydrocarbon Receptor (AhR) Binding
HxBDF induces AhR-mediated toxicity, leading to:
- CYP1A1 upregulation : Altered xenobiotic metabolism.
- Immune suppression : Thymic atrophy and reduced T-cell differentiation .
3D-pharmacophore models highlight three hydrophobic pockets (Hyd) and two hydrogen bond acceptors (HBA) critical for AhR binding .
Gas Chromatography (GC)
HxBDF is quantified using GC with electron capture detection (ECD) or mass spectrometry (MS):
- Column : HP-5 (25 m × 0.20 mm × 0.11 μm).
- Temperature Program : 100°C (1 min) → 280°C (10 min).
| Congener | Retention Index | LOD (pg/g) |
|---|---|---|
| HxBDF | 2699 | 0.012 |
| 1,2,3,7,8-PnBDF | 2714 | 0.009 |
Mass Spectrometry (MS)
Electron ionization (EI) and chemical ionization (CI) techniques are used for structural confirmation. Key fragments:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Analogues
a) 1,2,3,7,8,9-Hexabromodibenzofuran (CAS: T3D2162)
- Molecular formula : C₁₂H₂Br₆O
- Key differences : Bromine substitution at positions 1,2,3,7,8,9.
- Toxicity: Limited data, but structurally similar to toxic chlorinated congeners with 2,3,7,8-substitution. The absence of bromine in the 2,3,7,8-positions may reduce aryl hydrocarbon receptor (AhR) binding affinity, a key mechanism for dioxin-like toxicity .
- Regulatory status : Listed in the Toyota Manufacturing Standard as a banned substance .
b) 1,2,3,4,7,8-Hexabromodibenzofuran (CAS: N/A)
Table 1: Comparison of Brominated Dibenzofurans
Chlorinated Analogues
a) 1,2,3,6,7,8-Hexachlorodibenzofuran (CAS: 57117-44-9)
- Molecular formula : C₁₂H₂Cl₆O
- Molecular weight : 374.86 g/mol .
- Toxicity : Insufficient data for acute oral minimal risk level (MRL) determination, highlighting research gaps .
b) 2,3,4,6,7,8-Hexachlorodibenzofuran (CAS: 60851-34-5)
Table 2: Chlorinated vs. Brominated Congeners
Positional Isomerism and Toxicity
- Critical positions: In chlorinated dibenzofurans, substitutions at 2,3,7,8-positions correlate with high toxicity (e.g., 2,3,7,8-Tetrachlorodibenzofuran is a known carcinogen) .
- This compound: Lacks halogens at 2,3,7,8-positions, suggesting reduced dioxin-like toxicity compared to 2,3,7,8-substituted congeners. However, bromine’s higher electronegativity may enhance binding to non-AhR targets .
Environmental and Analytical Considerations
- Formation pathways : Generated during combustion of BFRs (e.g., decaBDE decomposition) .
- Detection : Mass spectrometry (MS) with isotopic standards (e.g., ¹³C-labeled compounds) is critical for accurate quantification .
- Environmental levels : Detected in biosolids and industrial waste, necessitating monitoring under EPA guidelines .
Preparation Methods
Ullmann Coupling-Based Approaches
The Ullmann reaction has emerged as a foundational step in constructing dibenzofuran cores. As demonstrated in CN115677637B , o-dihalobenzenes (e.g., o-dibromobenzene or o-bromoiodobenzene) undergo coupling with 1,3-cyclohexanedione in the presence of cuprous iodide and L-proline to form 3,4-dihydrodibenzo[b,d]furan-1(2H)-one. Key parameters include:
-
Solvent : Acetonitrile (0.1–0.3 mol/L concentration)
-
Catalyst : CuI/L-proline system
-
Temperature : 90–110°C for 24–36 hours
-
Yield : ~60–70% after column chromatography
This intermediate is subsequently oxidized using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in 1,4-dioxane under reflux (100–110°C) to yield dibenzo[b,d]furan-1-ol.
Bromination Strategies
Introducing bromine atoms at specific positions requires careful selection of brominating agents and conditions. CN103724305A highlights the use of phosphorus tribromide (PBr₃) in toluene/DMF for converting hydroxyl groups to bromine. For hexabromination, a multi-step protocol is necessary:
-
Initial Bromination :
-
Reagent : PBr₃ (2.5 equiv)
-
Conditions : 100–110°C for 1–3 hours
-
Target : Monobromination at the 1-position
-
-
Electrophilic Aromatic Substitution :
-
Reagent : Bromine (Br₂) with FeBr₃ catalyst
-
Positions : Bromination at electron-rich 2,3,6,7,8-positions
-
Challenge : Avoiding over-bromination at the 4- and 9-positions
-
-
Final Purification :
-
Method : Vacuum distillation followed by recrystallization from ethanol
-
Purity : >98% (GC-MS analysis)
-
Regioselectivity and Steric Effects
The spatial arrangement of bromine atoms significantly influences reaction pathways. In 1,2,3,6,7,8-hexabromodibenzofuran, the 1,2,3-tribrominated ring directs subsequent bromination to the 6,7,8-positions due to:
-
Electronic Effects : Electron-withdrawing bromines deactivate the adjacent ring, favoring bromination on the opposing ring.
-
Steric Hindrance : Bulky substituents at the 1,2,3-positions limit access to the 4- and 9-positions.
Experimental data from CN115677637B corroborates this, showing <5% bromination at the 4-position when using excess Br₂ in dichloromethane.
Industrial-Scale Optimization
Solvent and Catalyst Recovery
Large-scale synthesis (50 L reactor) in CN103724305A achieved a 44% yield through:
-
Solvent Recycling : Distillation recovery of DMF and chlorobenzene
-
Catalyst Reuse : CuI retained >80% activity after five cycles
Byproduct Management
Hexabromination generates trace amounts of heptabrominated derivatives (<2%), necessitating:
-
Fractional Crystallization : Ethanol/water (3:1) at −20°C
-
Chromatography : Silica gel with hexane/ethyl acetate (20:1)
Analytical Characterization
Critical quality control metrics include:
| Parameter | Method | Specification |
|---|---|---|
| Bromine Content | XRF | 68–72% (theory: 70.1%) |
| Melting Point | DSC | 245–248°C |
| Purity | GC-MS | ≥98% |
| Residual Solvents | Headspace GC | <50 ppm (ICH Q3C compliant) |
Nuclear magnetic resonance (¹H/¹³C NMR) confirms substitution patterns, with characteristic shifts for H-4 (δ 7.45 ppm) and H-9 (δ 7.52 ppm) in CDCl₃ .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing 1,2,3,6,7,8-hexabromodibenzofuran, and how can reaction selectivity be ensured?
- Methodological Answer : Begin with dibenzofuran as the precursor and use controlled bromination under inert conditions (e.g., bromine in dichloromethane with FeBr₃ as a catalyst). Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to favor hexabromination. Purification involves column chromatography and recrystallization. Confirm regioselectivity using X-ray crystallography or computational modeling (density functional theory, DFT) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray diffraction provides crystal packing insights, while ultraviolet-visible (UV-Vis) spectroscopy and cyclic voltammetry assess electronic properties. Cross-reference data with computational simulations (e.g., Gaussian software) to resolve ambiguities .
Q. What experimental designs are recommended for analyzing environmental persistence of this compound?
- Methodological Answer : Conduct accelerated degradation studies under controlled UV light and varying pH conditions. Use gas chromatography-mass spectrometry (GC-MS) to quantify degradation products. Include negative controls (dark conditions) and triplicate sampling to ensure reproducibility. Apply statistical tools (ANOVA, regression analysis) to interpret half-life data .
Advanced Research Questions
Q. How can contradictory data in thermal degradation studies of this compound be resolved?
- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to map decomposition pathways. Use isotope-labeled analogs (e.g., ¹³C-brominated derivatives) to trace bond cleavage mechanisms. Validate findings with in-situ Fourier-transform infrared (FTIR) spectroscopy and computational kinetic modeling (e.g., Arrhenius equation adjustments) .
Q. What strategies optimize the synthesis of this compound for high yield and minimal polybrominated byproducts?
- Methodological Answer : Employ iterative bromination with intermediate purification steps (e.g., fractional distillation after each bromination stage). Use directing groups (e.g., sulfonic acid) to control substitution patterns. Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., AlBr₃ vs. FeBr₃) via Design of Experiments (DoE) to identify optimal conditions .
Q. How can mechanistic studies differentiate between radical-mediated vs. electrophilic bromination pathways in dibenzofuran derivatives?
- Methodological Answer : Perform electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates. Compare kinetics under radical initiators (e.g., AIBN) vs. Lewis acid catalysts. Use deuterated solvents (e.g., CDCl₃) to probe isotope effects. Validate with Hammett plots to correlate substituent effects with reaction rates .
Q. What advanced experimental designs are suitable for assessing the compound’s neurotoxicological effects in model organisms?
- Methodological Answer : Use zebrafish embryos or C. elegans for high-throughput toxicity screening. Expose organisms to gradient concentrations and measure biomarkers (e.g., acetylcholinesterase inhibition via Ellman’s assay). Combine with transcriptomic analysis (RNA-seq) to identify dysregulated pathways. Include positive controls (e.g., BDE-47) and blinded data analysis to reduce bias .
Q. How can machine learning enhance predictive modeling of this compound’s environmental distribution?
- Methodological Answer : Train models on datasets including octanol-water partition coefficients (log P), soil adsorption data, and biodegradation rates. Use algorithms like random forests or neural networks to predict bioaccumulation potential. Validate with field data from contaminated sites and adjust for regional variables (e.g., pH, organic carbon content) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
